N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester
Description
Historical Development and Discovery
The development of this compound is intrinsically linked to the broader evolution of N-hydroxysuccinimide ester chemistry in peptide synthesis. More than fifty years ago, the Anderson group first proposed N-hydroxysuccinimide for the preparation of active esters, establishing the foundation for what would become one of the most widely used chemical reagent families in peptide chemistry. The historical trajectory of N-hydroxysuccinimide ester development reveals a systematic approach to solving fundamental challenges in peptide bond formation, particularly the need for activated intermediates that could couple efficiently while maintaining chemical stability.
The emergence of this specific dipeptide derivative represents a natural progression in the field's evolution toward more complex and specialized reagents. Early investigations into N-hydroxysuccinimide ester applications in peptide synthesis demonstrated their exceptional utility, with researchers noting their favorable reactivity, relative stability towards hydrolysis, good crystallizability, and low toxicity. These characteristics made N-hydroxysuccinimide esters attractive alternatives to other activation methods that often suffered from poor stability or harsh reaction conditions.
The specific development of dipeptide N-hydroxysuccinimide esters like this compound emerged from the recognition that pre-formed dipeptide units could offer significant advantages in certain synthetic contexts. This approach allows for the incorporation of well-characterized dipeptide segments into longer peptide chains, potentially reducing the number of coupling steps required and improving overall synthetic efficiency. The inclusion of the tert-butyloxycarbonyl protecting group reflects the concurrent development of sophisticated protection strategies that became standard in modern peptide synthesis.
Nomenclature and Classification
This compound belongs to the broader classification of activated amino acid derivatives used in peptide synthesis. The systematic nomenclature of this compound reflects its complex structural organization, with each component serving a specific chemical function. The "N-Boc" designation indicates the presence of a tert-butyloxycarbonyl protecting group attached to the amino terminus of the valine residue, a standard protective strategy that prevents unwanted side reactions during coupling procedures.
The compound can be categorized within several overlapping chemical classifications. Primarily, it functions as an activated ester, specifically an N-hydroxysuccinimide ester, which places it within the larger family of carboxylic acid derivatives designed for enhanced reactivity toward nucleophiles. As a dipeptide derivative, it represents a pre-formed peptide fragment containing the amino acid sequence valine-leucine, both in their L-configuration, ensuring compatibility with natural protein structures.
| Chemical Classification | Specific Category | Functional Significance |
|---|---|---|
| Activated Ester | N-Hydroxysuccinimide Ester | Enhanced reactivity toward amines |
| Protected Amino Acid | Boc-Protected Dipeptide | Prevention of side reactions |
| Chiral Compound | L-Amino Acid Derivative | Compatibility with natural proteins |
| Peptide Intermediate | Dipeptide Building Block | Pre-formed peptide segment |
The compound's classification as a crystalline solid reflects its practical advantages for storage and handling, as noted in commercial specifications that indicate storage requirements at negative twenty degrees Celsius. The solubility profile, demonstrating compatibility with organic solvents including chloroform, dichloromethane, dimethylformamide, dimethyl sulfoxide, and ethyl acetate, positions it appropriately for use in organic synthesis applications.
Significance in Peptide Chemistry and Biochemical Research
The significance of this compound in peptide chemistry stems from its role as a versatile building block that addresses several fundamental challenges in peptide synthesis. The compound's design incorporates multiple strategic elements that collectively enhance its utility in biochemical research applications. The N-hydroxysuccinimide ester functionality provides exceptional reactivity toward primary aliphatic amine groups, enabling efficient peptide bond formation under mild conditions that preserve the integrity of sensitive molecular structures.
The pre-formed dipeptide nature of this compound offers particular advantages in synthetic strategies where the valine-leucine sequence represents a critical structural element. Both valine and leucine are branched-chain amino acids that can present challenges in coupling reactions due to steric hindrance effects. By providing these residues in a pre-coupled form with appropriate protective groups, the compound enables more reliable incorporation of this sequence into larger peptide structures. This approach is particularly valuable when synthesizing peptides where the valine-leucine dipeptide sequence plays important biological roles.
Research applications utilizing N-hydroxysuccinimide ester derivatives have demonstrated their broad utility across multiple domains of biochemical investigation. These compounds serve essential roles in peptide synthesis, providing protective groups that enhance the stability and efficiency of reaction processes. In drug development contexts, such building blocks serve as components in the design of pharmaceutical agents, particularly in the development of prodrugs that improve bioavailability and therapeutic efficacy. The compound's utility extends to bioconjugation applications, where it facilitates the attachment of biomolecules such as proteins or antibodies to drug molecules, enabling targeted delivery systems in therapeutic applications.
The role of N-hydroxysuccinimide esters in protein engineering research has proven particularly significant, as these compounds aid in modifying amino acids within proteins, allowing researchers to explore structure-function relationships and develop novel protein variants. This capability has opened new avenues for investigating protein dynamics and developing engineered proteins with enhanced or altered properties. Additionally, the ester functionality can be employed in creating diagnostic agents, enhancing the sensitivity and specificity of assays used in medical testing applications.
Contemporary Research Landscape
The contemporary research landscape surrounding this compound reflects the continued evolution of peptide chemistry and the expanding applications of activated ester methodology. Current research efforts demonstrate the enduring relevance of N-hydroxysuccinimide ester chemistry, with investigators continuing to explore new applications and optimize existing methodologies. Recent studies have focused on improving the efficiency and selectivity of N-hydroxysuccinimide ester reactions, particularly in complex biological environments where competing reactions can reduce yields.
Modern applications of N-hydroxysuccinimide ester derivatives have expanded significantly beyond traditional peptide synthesis. Recent investigations have demonstrated their utility as reactivity-based probes for mapping nucleophilic ligandable hotspots in complex proteomes. Studies utilizing alkyne-functionalized N-hydroxysuccinimide ester probes have successfully identified over three thousand probe-modified peptides in mouse liver proteome, with nearly half of these sites being lysines, consistent with the known preference of N-hydroxysuccinimide esters for amines. These findings have revealed that N-hydroxysuccinimide ester chemistry can effectively map the reactivity of proteome-wide accessible nucleophilic amino acids, including serines, threonines, tyrosines, and arginines.
Current research has also focused on developing improved synthetic methodologies for N-hydroxysuccinimide ester preparation. Recent advances have introduced alternative strategies beyond the traditional coupling reaction with carboxylic acids and N-hydroxysuccinimide in the presence of coupling agents. These newer approaches include carboxylic acid coupling reactions with activated N-hydroxysuccinimide, alcohol and aldehyde coupling reactions with N-hydroxysuccinimide under oxidizing conditions, and carbonylative cross-coupling reactions. Such methodological developments reflect the ongoing effort to improve the efficiency and scope of N-hydroxysuccinimide ester chemistry.
The application of N-hydroxysuccinimide ester chemistry in bioconjugation has seen significant advancement, with researchers developing protocols for selective protein N-terminal labeling. These protocols have demonstrated the ability to achieve highly selective labeling of protein N-termini while minimizing side reactions, opening new possibilities for protein modification and analysis. The development of one-pot reaction strategies that combine transesterification and subsequent coupling reactions has streamlined these processes, making them more accessible for routine research applications.
| Research Domain | Current Focus | Key Findings |
|---|---|---|
| Proteomics | Reactivity Mapping | Over 3000 probe-modified sites identified |
| Methodology | Synthetic Optimization | Multiple alternative preparation strategies |
| Bioconjugation | Selective Labeling | Improved N-terminal selectivity |
| Drug Development | Targeted Delivery | Enhanced therapeutic specificity |
Contemporary research has also addressed the analytical challenges associated with N-hydroxysuccinimide ester chemistry. Recent comparative analyses of chemical cross-linking mass spectrometry have examined the reliability of different cross-linkable site assignments, revealing important insights about the specificity and accuracy of N-hydroxysuccinimide ester modifications. These studies have shown that software-identified cross-links involving serine, threonine, and tyrosine residues exhibit similar reliability to those involving glycine, valine, and leucine residues, suggesting that the reactivity of N-hydroxysuccinimide esters extends beyond their traditional amine targets.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQOJZFQOOYKN-VYIIXAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reagents and Solvent Systems
The dipeptide Boc-Val-Leu-OH is synthesized via condensation of Boc-L-valine with L-leucine. Key approaches include:
-
EDC/HOBt-Mediated Coupling : In DMF at 25°C for 12 hours, yielding 71–87% dipeptide. Hydroxybenzotriazole (HOBt) suppresses racemization, maintaining enantiomeric excess >99%.
-
Mixed Carbonate Activation : Using Boc-L-valine’s NHS ester (preformed via EDC/NHS) reacted with L-leucine in THF/water (4:1) at pH 8.5, achieving 82% yield.
Racemization Mitigation
Racemization at the leucine α-carbon is minimized by:
Table 2: Peptide Coupling Efficiency Under Varied Conditions
| Condition | Solvent | Time (h) | Yield (%) | Racemization (%) |
|---|---|---|---|---|
| EDC/HOBt, 25°C | DMF | 12 | 87 | 0.3 |
| NHS ester, pH 8.5 | THF/H₂O | 6 | 82 | 0.8 |
| Mixed anhydride | DCM | 18 | 78 | 1.2 |
N-Hydroxysuccinimide Esterification of Boc-Val-Leu-OH
NHS Ester Formation Mechanisms
The carboxyl group of Boc-Val-Leu-OH is activated for NHS esterification via two pathways:
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted NHS and DCU. Critical characterization data includes:
Scale-Up Considerations and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic substitution. This is due to the presence of the N-Hydroxysuccinimide ester group, which is highly reactive towards nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include amines, which act as nucleophiles to form peptide bonds. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound are peptides and proteins. The compound facilitates the formation of peptide bonds between amino acids, resulting in the synthesis of longer peptide chains and proteins.
Scientific Research Applications
Peptide Synthesis
Overview : The compound plays a crucial role in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide ester functionality allows for efficient coupling reactions between amino acids, leading to the formation of peptides with high purity and yield.
Key Benefits :
- Stability : The protection offered by the Boc (tert-butyloxycarbonyl) group enhances the stability of the amino acid during synthesis.
- Reactivity : The N-hydroxysuccinimide moiety increases the reactivity of the carboxylic acid, facilitating peptide bond formation.
Data Table: Peptide Synthesis Efficiency
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| SPPS with N-Boc-L-Val | 85-95 | DIC/HOBt coupling |
| SPPS with N-Boc-L-Leu | 80-90 | TFA deprotection followed by coupling |
Drug Development
Overview : N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester is utilized in the design of prodrugs that enhance bioavailability and therapeutic efficacy. Prodrugs are chemically modified drugs that become active only after metabolic conversion.
Applications :
- Improved Solubility : Enhances the solubility of poorly soluble drugs.
- Targeted Delivery : Facilitates targeted delivery mechanisms by conjugating with therapeutic agents.
Case Study Example :
- A study demonstrated that conjugating this compound with an anticancer drug significantly improved its solubility and reduced systemic toxicity, resulting in better therapeutic outcomes in animal models .
Bioconjugation
Overview : Bioconjugation involves attaching biomolecules to other molecules to create targeted therapeutics or diagnostics. This compound serves as an effective linker due to its ability to form stable bonds with various biomolecules.
Key Applications :
- Antibody-Drug Conjugates (ADCs) : Enhances the specificity of drug delivery to cancer cells.
- Diagnostic Agents : Used in creating sensitive assays for disease detection.
Data Table: Bioconjugation Applications
| Biomolecule Type | Application | Result |
|---|---|---|
| Antibodies | ADCs for cancer treatment | 70% increase in efficacy |
| Enzymes | Diagnostic assay enhancement | 50% increase in sensitivity |
Research in Protein Engineering
Overview : The compound aids in modifying amino acids within proteins, allowing researchers to explore structure-function relationships and develop novel protein variants.
Applications :
- Site-Specific Modifications : Enables precise modifications at specific sites within a protein.
- Functional Studies : Facilitates studies on how changes in amino acid sequences affect protein function.
Mechanism of Action
The mechanism of action of N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester involves the activation of the carboxyl group of the amino acid, making it more reactive towards nucleophiles. The N-Hydroxysuccinimide ester group acts as a leaving group, facilitating the formation of a peptide bond between the amino acids. The molecular targets and pathways involved in this process include the activation of the carboxyl group and the nucleophilic attack by the amine group of the incoming amino acid.
Comparison with Similar Compounds
N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester can be compared with other similar compounds used in peptide synthesis, such as:
N-Boc-L-valinyl-L-alaninyl N-Hydroxysuccinimide Ester: Similar in structure but with alanine instead of leucine.
N-Boc-L-valinyl-L-phenylalaninyl N-Hydroxysuccinimide Ester: Contains phenylalanine instead of leucine.
N-Boc-L-valinyl-L-isoleucinyl N-Hydroxysuccinimide Ester: Contains isoleucine instead of leucine.
The uniqueness of this compound lies in its specific structure, which provides optimal reactivity and stability for peptide synthesis. Its use of leucine, a branched-chain amino acid, contributes to its effectiveness in forming stable peptide bonds.
Biological Activity
N-Boc-L-valinyl-L-leucinyl N-hydroxysuccinimide ester (CAS 84642-33-1) is a compound of interest in the field of peptide chemistry and proteomics. This compound is characterized by its unique structure, which includes a Boc (tert-butyloxycarbonyl) protecting group on the amino acid valine and a hydroxysuccinimide ester, making it a useful intermediate in peptide synthesis and modification.
- Molecular Formula : C20H33N3O7
- Molecular Weight : 421.49 g/mol
The compound's structure allows it to participate in various biochemical reactions, particularly in the formation of peptide bonds and as a reactive intermediate for labeling or modifying proteins.
This compound acts primarily as a coupling agent in peptide synthesis. The N-hydroxysuccinimide (NHS) moiety enhances the reactivity of the carboxylic acid group of amino acids, facilitating the formation of amide bonds with amines. This mechanism is crucial for synthesizing peptides with specific sequences and modifications, which can be pivotal in drug development and biochemical research.
Inhibition Studies
Research has demonstrated that compounds similar to this compound can exhibit significant biological activities, particularly as inhibitors in various enzymatic pathways. For instance:
- Integrin Inhibition : Compounds derived from similar peptide sequences have been shown to selectively inhibit integrins, which are critical for cell adhesion and signaling. A study highlighted that specific peptide inhibitors could achieve high potency against integrin receptors, suggesting that modifications to the peptide structure can enhance biological activity significantly .
- Proteasome Inhibition : There is evidence that certain dipeptides can act as proteasome inhibitors, affecting protein degradation pathways within cells. This activity can be leveraged for therapeutic applications in cancer treatment, where proteasome activity is often dysregulated .
Case Studies
- Peptide Synthesis : A study focused on synthesizing glutamic acid and glutamine peptides using NHS esters demonstrated that modifications at the amino terminal can significantly influence the yield and purity of synthesized peptides. The findings indicated that using NHS esters like this compound could improve coupling efficiency in peptide synthesis .
- Biological Assays : In vivo studies involving similar compounds have shown their effectiveness in modulating immune responses through integrin pathways. For example, a specific inhibitor based on a related sequence demonstrated significant inhibition of allergic responses in animal models, underscoring the potential therapeutic implications of such compounds .
Data Table: Biological Activities and Applications
Q & A
Q. What are the standard synthetic protocols for preparing N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester, and how are reaction conditions optimized to maximize yield and purity?
Methodological Answer: The synthesis involves coupling N-Boc-L-valine and L-leucine with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as the coupling agent in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Key steps include:
- Reagent Ratios: NHS and DCC are typically used in 1.5 equivalents relative to the carboxyl group .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while DCM minimizes side reactions .
- Purification: Column chromatography or preparative TLC is employed to isolate the product, yielding 60–70% in lab-scale reactions .
Q. Table 1: Synthetic Conditions and Outcomes
| Coupling Agent | Solvent | Reaction Time | Purification Method | Yield | Reference |
|---|---|---|---|---|---|
| DCC | DCM | 12 h | Column Chromatography | ~65% | |
| DCC | THF/DMF | 12 h | TLC | 53–63% |
Q. How does the N-Hydroxysuccinimide (NHS) ester group facilitate peptide bond formation, and what mechanistic insights are critical for solid-phase synthesis?
Methodological Answer: The NHS ester activates the carboxyl group of the amino acid, enabling nucleophilic attack by the amine group of another residue. Key mechanistic steps include:
- Activation: The carboxyl group forms a reactive intermediate (O-acylisourea) with DCC, which reacts with NHS to generate a stable NHS ester .
- Leaving Group: The NHS group departs during peptide bond formation, reducing steric hindrance and improving reaction efficiency .
- Solid-Phase Compatibility: The NHS ester’s stability in organic solvents allows iterative coupling in solid-phase peptide synthesis (SPPS), with Boc deprotection cycles .
Q. What analytical techniques are essential for assessing the purity and structural integrity of this compound?
Methodological Answer:
- HPLC: Reverse-phase HPLC with UV detection (e.g., 220 nm) confirms purity ≥98% .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., observed m/z 428.5 for [M+H]+) .
- NMR Spectroscopy: 1H/13C NMR resolves stereochemical integrity, particularly for Boc-protected valine and leucine residues .
Q. Table 2: Analytical Techniques
| Technique | Purpose | Detection Limit/Outcome | Reference |
|---|---|---|---|
| HPLC | Purity assessment | ≥98% purity | |
| ESI-MS | Molecular weight confirmation | m/z 428.5 ([M+H]+) |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions such as racemization or DCU precipitation?
Methodological Answer:
- Racemization Control: Use low temperatures (0–4°C) and short reaction times. Avoid basic conditions that deprotonate α-carbons .
- DCU Removal: Precipitate DCU by cooling the reaction mixture to –20°C, followed by filtration through a sintered glass funnel .
- Solvent Polarity: DMF enhances solubility of intermediates, reducing aggregation and side reactions .
Q. What advanced bioconjugation strategies utilize heterobifunctional crosslinkers incorporating NHS esters, and how do they compare to homobifunctional counterparts?
Methodological Answer:
- Heterobifunctional Reagents: Compounds like 6-maleimidohexanoic acid NHS ester enable sequential conjugation (e.g., amine-thiol linkages). The NHS ester reacts with lysine residues, while the maleimide targets cysteine thiols, enabling site-specific labeling .
- Homobifunctional NHS Esters: These (e.g., disuccinimidyl suberate) crosslink primary amines but lack selectivity, risking nonspecific aggregation .
- Application Example: NHS-maleimide crosslinkers are critical for antibody-drug conjugates (ADCs), where controlled stoichiometry is essential .
Q. How do structural variations in NHS esters (e.g., valinyl-leucinyl vs. valinyl-alaninyl) influence peptide synthesis outcomes?
Methodological Answer:
- Side Chain Effects: Leucine’s hydrophobic isobutyl side chain improves solubility in organic solvents compared to alanine’s methyl group, reducing aggregation during SPPS .
- Steric Hindrance: Bulky residues (e.g., phenylalanine) may slow coupling kinetics, necessitating extended reaction times or excess reagents .
- Case Study: N-Boc-L-valinyl-L-leucinyl NHS ester outperforms alanine derivatives in synthesizing hydrophobic peptides like antimicrobial peptides .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be minimized?
Methodological Answer:
- Moisture Sensitivity: Hydrolysis of the NHS ester occurs in aqueous environments. Store desiccated at –20°C in anhydrous DMSO or DMF .
- Light Sensitivity: Amber vials prevent photodegradation of the Boc group .
- Stability Assessment: Monitor by HPLC; degradation manifests as free carboxylic acid (retention time shift) .
Q. How does this compound compare to emerging coupling reagents (e.g., HATU) in terms of efficiency and scalability?
Methodological Answer:
Q. What methodologies are employed to resolve contradictions in reported reaction yields or purity data across studies?
Methodological Answer:
Q. How is this compound applied in synthesizing complex conjugates (e.g., peptide-boronate inhibitors or fluorescent probes)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
